molecular formula C12H13N3O B2794484 5-methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-92-7

5-methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2794484
CAS No.: 339020-92-7
M. Wt: 215.256
InChI Key: IRQJODJGAURDTL-UHFFFAOYSA-N
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Description

5-Methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound belonging to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-toluidine with a suitable pyrazolone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include steps to minimize by-products and ensure environmental safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyrazolones with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its potential therapeutic applications. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methyl-5-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

  • 3-Methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

  • 2-Methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness: 5-Methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one stands out due to its specific structural features and reactivity profile. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a unique candidate for various applications.

Properties

IUPAC Name

5-methyl-4-[(4-methylphenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-3-5-10(6-4-8)13-7-11-9(2)14-15-12(11)16/h3-7H,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUVSAGWQXGKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(NNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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